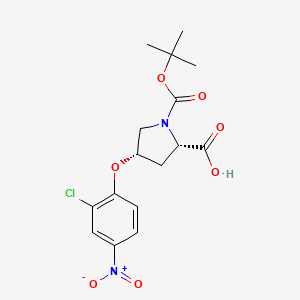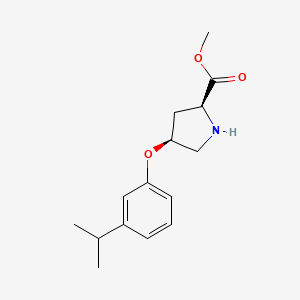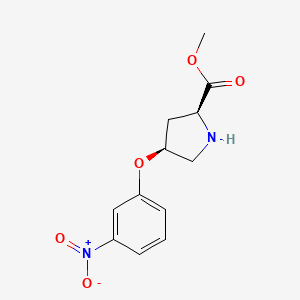
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate, also known as MCEP, is an organic compound used in scientific research. It is a chiral molecule composed of a four-membered ring of three carbon atoms and one nitrogen atom. MCEP has been used in a variety of applications, including drug discovery, chemical synthesis, and biochemistry.
Applications De Recherche Scientifique
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, as well as in the development of novel chemical reactions. It has also been used in the study of biochemical and physiological processes, such as the study of enzyme inhibition and protein-protein interactions.
Mécanisme D'action
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has been found to act as an inhibitor of enzymes, such as cytochrome P450 and cholinesterase. It has also been found to bind to certain proteins, such as the β2-adrenergic receptor, and to modulate their activity.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and other molecules involved in various biochemical and physiological processes. It has also been found to affect the expression of genes involved in the regulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is highly soluble in a variety of solvents, which makes it easy to use in a variety of experiments. It is also relatively stable, which makes it suitable for long-term storage. However, it can also be toxic in high concentrations, and its effects can vary depending on the concentration and the experimental conditions.
Orientations Futures
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has a variety of potential applications in scientific research. It could be used to study the effects of drugs on various biochemical and physiological processes, as well as to develop novel chemical reactions. It could also be used to study the effects of environmental pollutants on cellular processes. Furthermore, it could be used to develop new drugs and therapeutics for the treatment of various diseases. Finally, it could be used to study the effects of various dietary and lifestyle factors on health and disease.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-9-6-10(4-5-12(9)15)19-11-7-13(16-8-11)14(17)18-2/h4-6,11,13,16H,3,7-8H2,1-2H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIYFCVRGXDXSS-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)





